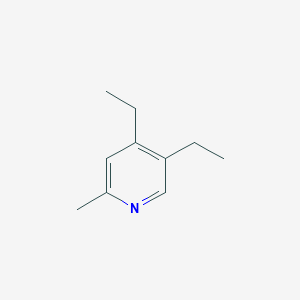
2-Methyl-4,5-diethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,5-diethylpyridine (MEDP) is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. MEDP is a colorless liquid that has a molecular weight of 173.26 g/mol and a boiling point of 187°C. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-Methyl-4,5-diethylpyridine is not fully understood. However, studies have shown that 2-Methyl-4,5-diethylpyridine exerts its effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 2-Methyl-4,5-diethylpyridine has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of microglia, which play a crucial role in neuroinflammation.
Effets Biochimiques Et Physiologiques
2-Methyl-4,5-diethylpyridine has been shown to possess various biochemical and physiological effects. Studies have shown that 2-Methyl-4,5-diethylpyridine possesses antioxidant properties and can scavenge free radicals, which play a crucial role in oxidative stress. 2-Methyl-4,5-diethylpyridine has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 2-Methyl-4,5-diethylpyridine has been shown to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-4,5-diethylpyridine has several advantages and limitations for lab experiments. The advantages of using 2-Methyl-4,5-diethylpyridine in lab experiments include its high yield and purity, its unique properties, and its potential applications in scientific research. The limitations of using 2-Methyl-4,5-diethylpyridine in lab experiments include its potential toxicity, the lack of understanding of its mechanism of action, and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-Methyl-4,5-diethylpyridine. These include further studies to determine its mechanism of action, the development of novel 2-Methyl-4,5-diethylpyridine derivatives with improved properties, and the evaluation of its potential use in the treatment of various diseases. In addition, further studies are needed to determine the safety and efficacy of 2-Methyl-4,5-diethylpyridine in human clinical trials.
Conclusion:
In conclusion, 2-Methyl-4,5-diethylpyridine is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. 2-Methyl-4,5-diethylpyridine can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 2-Methyl-4,5-diethylpyridine has several potential applications in scientific research, including its use in the treatment of various diseases and as a precursor for the synthesis of various compounds. Further studies are needed to determine the safety and efficacy of 2-Methyl-4,5-diethylpyridine in human clinical trials.
Méthodes De Synthèse
2-Methyl-4,5-diethylpyridine can be synthesized using various methods, including the reaction of 2-methyl-4,5-dichloropyridine with diethylamine, the reaction of 2-methyl-4,5-dibromopyridine with diethylamine, and the reaction of 2-methyl-4,5-dicyanopyridine with ethylmagnesium bromide followed by hydrolysis. The most commonly used method is the reaction of 2-methyl-4,5-dichloropyridine with diethylamine, which yields 2-Methyl-4,5-diethylpyridine with a high yield and purity.
Applications De Recherche Scientifique
2-Methyl-4,5-diethylpyridine has been extensively studied for its potential applications in scientific research. This compound has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. 2-Methyl-4,5-diethylpyridine has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, 2-Methyl-4,5-diethylpyridine has been used as a precursor for the synthesis of various compounds, including pyridine derivatives and heterocyclic compounds.
Propriétés
Numéro CAS |
152009-92-2 |
|---|---|
Nom du produit |
2-Methyl-4,5-diethylpyridine |
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
4,5-diethyl-2-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-8(3)11-7-10(9)5-2/h6-7H,4-5H2,1-3H3 |
Clé InChI |
CQOVHGCXVHWHBM-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=NC(=C1)C)CC |
SMILES canonique |
CCC1=C(C=NC(=C1)C)CC |
Synonymes |
Pyridine, 4,5-diethyl-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




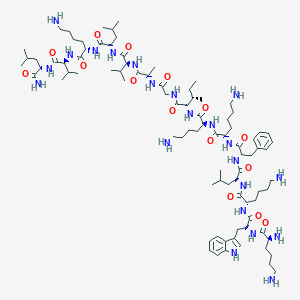

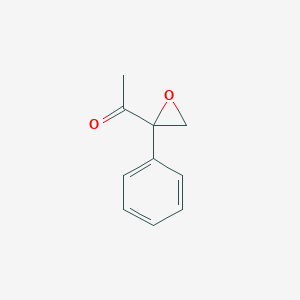
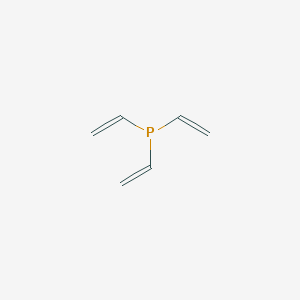

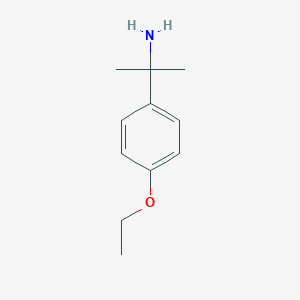
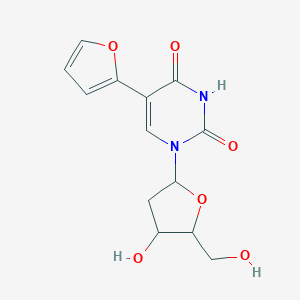
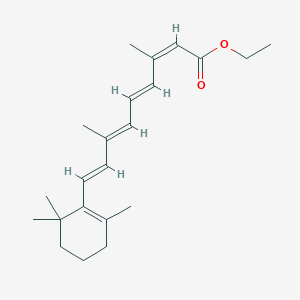
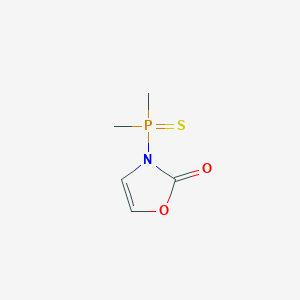
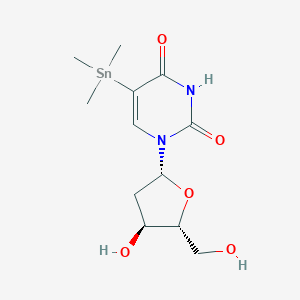
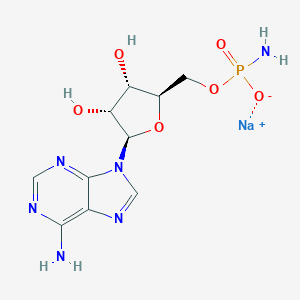
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)